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Compound of Interest

Compound Name: 1,3-Diamino-2-propanol

Cat. No.: B154962 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Diamino-2-propanol, a versatile bidentate diamine ligand used in the synthesis of various

organometallic compounds and as a precursor for fluorogenic dsDNA binders.[1] The following

sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies

for data acquisition. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 1,3-Diamino-2-propanol
are summarized below.

¹H NMR Data
The proton NMR spectrum of 1,3-Diamino-2-propanol exhibits characteristic signals

corresponding to the different proton environments in the molecule.

Parameter Value Solvent Reference Instrument

Frequency 250 MHz DMSO-d₆ TMS Bruker WM-250

Frequency 90 MHz D₂O TMS Not Specified
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Note: Specific chemical shift and coupling constant values are best obtained by direct analysis

of the spectra provided by the referenced databases.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Parameter Value Solvent Reference Instrument

Frequency Not Specified Chloroform-d TMS Varian CFT-20

Note: For detailed chemical shift values, direct consultation of the spectral data from the

sources is recommended.[2]

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of amino alcohols like 1,3-
Diamino-2-propanol.

Sample Preparation: Dissolve approximately 10-50 mg of 1,3-Diamino-2-propanol in a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to achieve a concentration of

10-50 mM for ¹H NMR or 50-200 mM for ¹³C NMR.[3]

Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the tube is clean

and dry.[3]

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR

spectrometer.

Data Acquisition: Acquire the spectrum using standard instrument parameters. For

quantitative ¹³C NMR, an inverse-gated decoupling sequence may be used to suppress the

Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires a

longer relaxation delay.[4]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. The chemical shifts are referenced to an internal standard, typically

Tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 1,3-Diamino-2-propanol shows characteristic absorption bands for the

amine (N-H), hydroxyl (O-H), and alkane (C-H) functional groups. Alcohols typically exhibit a

strong, broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.

[5][6][7] The C-O stretching vibration for alcohols is usually observed between 1260-1050 cm⁻¹.

[5][6]

Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad

N-H Stretch 3400 - 3250 Medium

C-H Stretch 3000 - 2850 Medium

N-H Bend 1650 - 1580 Medium

C-O Stretch 1260 - 1050 Strong

Note: The precise peak positions can be found in the spectral data available from sources such

as ChemicalBook and PubChem.[8][9]

Experimental Protocol for IR Spectroscopy
The following protocols are suitable for obtaining the IR spectrum of 1,3-Diamino-2-propanol,
which is a solid at room temperature.[1]

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal. Pressure is applied to ensure good contact between the sample and the

crystal. This method is often preferred for its simplicity and minimal sample preparation.[10]
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Capillary Cell (Melt): The solid sample is heated above its melting point (40-44 °C) and a

small drop of the resulting liquid is placed between two KBr or NaCl plates to form a thin film.

[9][11]

KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. The concentration of the sample in the KBr should be around 0.2% to 1%.

[11]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum provides information about the molecular weight and fragmentation pattern

of a compound.

Mass Spectral Data
The mass spectrum of 1,3-Diamino-2-propanol shows a molecular ion peak corresponding to

its molecular weight, along with several fragment ions. The data presented below is consistent

with electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Possible Fragment

90 Low [M]⁺ (Molecular Ion)

72 8.0 [M - H₂O]⁺

71 10.3 [M - H₂O - H]⁺

60 31.5 [CH(OH)CH₂NH₂]⁺

42 18.4 [C₂H₄N]⁺

30 100.0 [CH₂NH₂]⁺ (Base Peak)

Data sourced from ChemicalBook, acquired at 75 eV.[12]

Experimental Protocol for Mass Spectrometry
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A general protocol for the mass spectrometric analysis of a non-volatile amino alcohol like 1,3-
Diamino-2-propanol is as follows:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).[9] For GC-MS, the sample is first

vaporized in the injector.

Ionization: Electron Ionization (EI) is a common method for relatively small molecules. In EI,

high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to

ionize and fragment.[12] For amino alcohols, which can undergo significant fragmentation

with EI, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization

(ESI) can also be used to preserve the molecular ion.[13][14] ESI is particularly suitable for

polar molecules and often involves protonation to form [M+H]⁺ ions.[15][16]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) where they are separated based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1,3-Diamino-2-propanol.
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Spectroscopic analysis workflow for 1,3-Diamino-2-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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